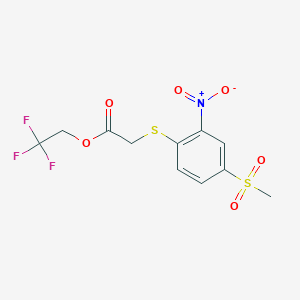
2,2,2-Trifluoroethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,2,2-Trifluoroethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate" is not directly mentioned in the provided papers. However, the papers discuss related fluorinated compounds and their reactivity, which can provide insights into the behavior of fluorinated molecules in general. For instance, fluoromethyl-2,4,6-trinitrophenylsulfonate is a monofluoromethylating reagent that introduces a CH2F group into various nucleophiles, suggesting that fluorinated compounds can be used to modify the structure of other molecules .
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of strong electrophiles or Lewis acid catalysts. For example, scandium trifluoromethanesulfonate is used as a Lewis acid catalyst in the acylation of alcohols with acid anhydrides . This indicates that similar catalysts might be employed in the synthesis of the compound , facilitating the introduction of fluorinated groups or the formation of ester bonds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex and is often elucidated using techniques such as single-crystal X-ray diffraction studies. The paper on fluoromethyl-2,4,6-trinitrophenylsulfonate demonstrates the use of this technique to determine the solid-state structure of the reagent . This suggests that the molecular structure of "2,2,2-Trifluoroethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate" could also be analyzed using similar methods to understand its three-dimensional conformation and reactivity.
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions, often involving the introduction of fluorinated groups into other molecules. The synthesis of oximinoorthodithiolactones via cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid is an example of such reactions . This indicates that the compound may also undergo cyclization or other reactions where the fluorinated group plays a key role in the reaction mechanism.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which are highly electronegative. This can lead to unique reactivity patterns, as seen in the generation of glycosyl triflates from thioglycosides using a system involving MPBT and trifluoromethanesulfonic anhydride . The presence of fluorine can also affect properties such as solubility, boiling point, and stability, which would be relevant for "2,2,2-Trifluoroethyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate" as well.
Wissenschaftliche Forschungsanwendungen
Synthesis of Glycoside Analogues
Chen and Withers (2007) describe the synthesis of 4-nitrophenyl β-glycosides of 3-thio and 4-thio analogues of hexoses found in living systems. These analogues are used in the chemo-enzymatic synthesis of thio-oligosaccharide analogues present in glycosaminoglycans, glycoproteins, and glycolipids (Chen & Withers, 2007).
Development of Kinase Inhibitors
Wong et al. (2010) utilized the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for synthesizing sulfonamide-based kinase inhibitors, which are potential treatments for cancer (Wong et al., 2010).
DNA-binding Studies and Biological Activities
Tahir et al. (2015) conducted DNA interaction studies using nitrosubstituted acyl thioureas, which also showed antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Synthesis of Vinyl-Substituted 1,3,4-Oxadiazoles
Pardeshi et al. (2013) reported an efficient method to synthesize vinyl-substituted 1,3,4-oxadiazoles using a related precursor, which is useful in synthesizing bioactive compounds (Pardeshi et al., 2013).
Hydrogen Bonding and Deprotonation Studies
Pérez-Casas and Yatsimirsky (2008) detailed the hydrogen bonding and deprotonation equilibria between anions and derivatives of urea/thiourea, demonstrating the complexities of chemical interactions in these compounds (Pérez-Casas & Yatsimirsky, 2008).
Selective Binding and Sensing of Acetate
Kato et al. (2001) developed a chromoionophore based on N,N'-bis(p-nitrophenyl)thiourea for highly selective binding and sensing of acetate, a crucial application in analytical chemistry (Kato et al., 2001).
Structure and Energetics of Complexes
Binkowska et al. (2008) predicted the structure and energetics of complexes involving derivatives of 4-nitrophenyl[bis(methylsulfonyl)]methane, providing insights into the physical chemistry of these compounds (Binkowska et al., 2008).
Development of Conducting Polymers
Variş et al. (2006) synthesized new soluble conducting polymers, demonstrating the application of these chemical structures in material science (Variş et al., 2006).
Fluorophores for Zinc(II) Detection
Kimber et al. (2001) prepared Zinc(II) specific fluorophores, highlighting their importance in studying intracellular Zn2+ (Kimber et al., 2001).
Iridium-Catalyzed Enantioselective Allylic Alkylation
Xu, Dai, and You (2012) carried out highly enantioselective allylic alkylation reactions, an essential process in organic synthesis (Xu, Dai, & You, 2012).
Study of Singlet Oxygen Reactions
Stensaas et al. (2006) compared the effects of hydrogen bonding solvents on singlet oxygen reactions, which is vital in understanding photooxidation processes (Stensaas et al., 2006).
Hydroxyl Protecting Group Development
Daragics and Fügedi (2010) reported the use of (2-nitrophenyl)acetyl as a hydroxyl protecting group, significant in synthetic organic chemistry (Daragics & Fügedi, 2010).
Computational Study of Complexes
Binkowska et al. (2009) conducted a computational study of complexes involving 4-nitrophenyl[bis(methylsulfonyl)]methane, providing insights into theoretical chemistry applications (Binkowska et al., 2009).
Synthesis of Amino-Substituted Compounds
Kim and Kim (2000) synthesized 3-alkylamino-5-arylthiophenes, useful in the development of various chemotherapeutic agents (Kim & Kim, 2000).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on the biological activity of this compound, it’s challenging to provide a detailed analysis of its mechanism of action .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO6S2/c1-23(19,20)7-2-3-9(8(4-7)15(17)18)22-5-10(16)21-6-11(12,13)14/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCNXTSQKFTDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)SCC(=O)OCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

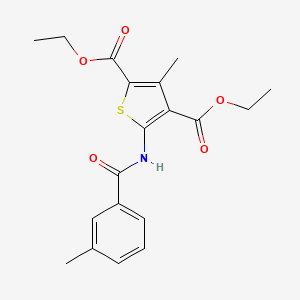
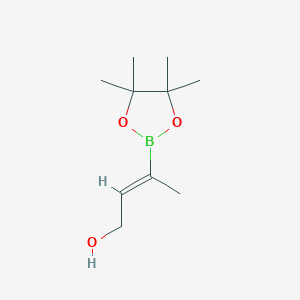
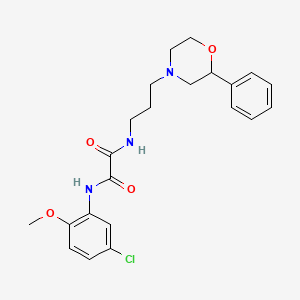
![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)
![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)
![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)
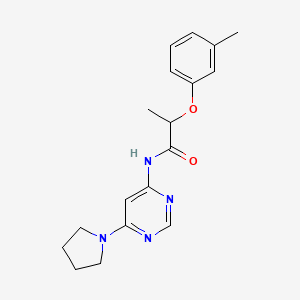
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)
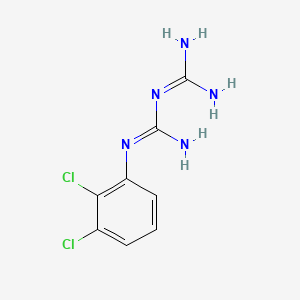
![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)

![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)
![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)